(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-l-methionine
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Overview
Description
Preparation Methods
The synthesis of N-((1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl)carbonyl)-l-methionine involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with piperidine to form the intermediate compound, which is then reacted with l-methionine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-((1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl)carbonyl)-l-methionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
N-((1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl)carbonyl)-l-methionine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl)carbonyl)-l-methionine involves its interaction with specific molecular targets. The fluorophenyl group and the sulfonyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
N-((1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl)carbonyl)-l-methionine can be compared with similar compounds such as:
N-((1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl)carbonyl)glycine: This compound has a similar structure but differs in the amino acid component, which can affect its biological activity and applications.
N-((1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl)carbonyl)alanine: Another similar compound with variations in the amino acid component, leading to different properties and uses.
N-((1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl)carbonyl)-l-methionine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H23FN2O5S2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H23FN2O5S2/c1-26-11-8-15(17(22)23)19-16(21)12-6-9-20(10-7-12)27(24,25)14-4-2-13(18)3-5-14/h2-5,12,15H,6-11H2,1H3,(H,19,21)(H,22,23) |
InChI Key |
QSLHZEAZEOOXRS-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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